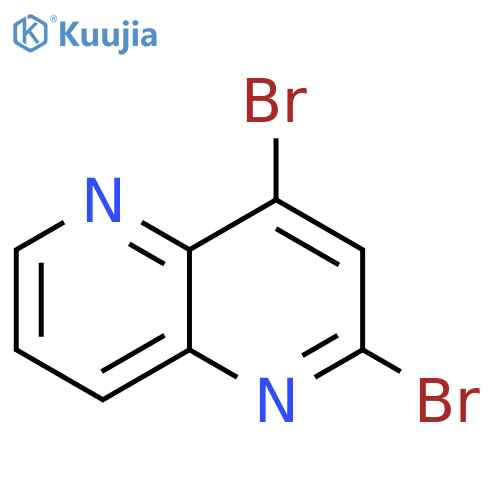Cas no 50786-36-2 (2,4-Dibromo-1,5-naphthyridine)

2,4-Dibromo-1,5-naphthyridine 化学的及び物理的性質
名前と識別子
-
- 2,4-Dibromo-1,5-naphthyridine
-
- インチ: 1S/C8H4Br2N2/c9-5-4-7(10)12-6-2-1-3-11-8(5)6/h1-4H
- InChIKey: VDOHLAZMYCEEOE-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=NC=CC=2)C(Br)=CC=1Br
じっけんとくせい
- 密度みつど: 2.022±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 359.0±37.0 °C(Predicted)
- 酸性度係数(pKa): 0.12±0.10(Predicted)
2,4-Dibromo-1,5-naphthyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2076840-1g |
2,4-dibromo-1,5-naphthyridine |
50786-36-2 | 1g |
¥11880.00 | 2024-05-11 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2076840-5g |
2,4-dibromo-1,5-naphthyridine |
50786-36-2 | 5g |
¥19800.00 | 2024-05-11 |
2,4-Dibromo-1,5-naphthyridine 関連文献
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
2,4-Dibromo-1,5-naphthyridineに関する追加情報
Comprehensive Overview of 2,4-Dibromo-1,5-naphthyridine (CAS No. 50786-36-2): Properties, Applications, and Industry Trends
2,4-Dibromo-1,5-naphthyridine (CAS No. 50786-36-2) is a halogenated heterocyclic compound that has garnered significant attention in pharmaceutical and material science research. With its unique molecular structure featuring two bromine atoms at the 2- and 4-positions of the 1,5-naphthyridine backbone, this compound serves as a versatile intermediate in organic synthesis. Researchers and industry professionals frequently search for terms like "2,4-Dibromo-1,5-naphthyridine synthesis," "CAS 50786-36-2 applications," and "1,5-naphthyridine derivatives," reflecting its growing relevance in advanced chemical development.
The compound's physicochemical properties include a molecular weight of 302.92 g/mol and a distinct crystalline form, making it suitable for precise reactions in controlled environments. Its brominated aromatic system enables selective functionalization, a feature highly valued in the design of pharmaceutical scaffolds and organic electronic materials. Recent studies highlight its role in developing fluorescent probes and catalysts, aligning with the surge in demand for sustainable and high-performance materials. Searches for "halogenated naphthyridine uses" and "50786-36-2 solubility" underscore user interest in its practical handling and industrial compatibility.
In the context of green chemistry, 2,4-Dibromo-1,5-naphthyridine has been explored as a precursor for metal-organic frameworks (MOFs) and covalent organic polymers (COPs). These applications resonate with trending topics like "eco-friendly chemical synthesis" and "nanomaterials for energy storage." The compound's ability to participate in cross-coupling reactions (e.g., Suzuki-Miyaura) further positions it as a critical tool for drug discovery pipelines, particularly in oncology and antiviral research. Queries such as "naphthyridine-based drug candidates" and "CAS 50786-36-2 safety data" reflect the dual focus on innovation and regulatory compliance.
From a market perspective, the demand for high-purity 2,4-Dibromo-1,5-naphthyridine is rising, driven by its adoption in OLED technology and agrochemical formulations. Analytical techniques like HPLC and NMR spectroscopy are essential for quality control, as emphasized in searches for "50786-36-2 analytical methods." The compound's stability under thermal and photolytic conditions also makes it a candidate for advanced coatings and sensors, addressing needs in IoT and smart material sectors.
Future research directions may explore its structure-activity relationships (SAR) in medicinal chemistry or its integration into bioimaging systems. As industries prioritize molecular diversity and functional materials, 2,4-Dibromo-1,5-naphthyridine (CAS No. 50786-36-2) will likely remain a focal point for innovation, supported by its adaptability and broad utility across scientific disciplines.
50786-36-2 (2,4-Dibromo-1,5-naphthyridine) 関連製品
- 2137729-34-9(3-Furancarboxylic acid, 2-cyclobutyl-5-(1-methylethyl)-)
- 2228578-46-7(1-bromo-3-(2-bromoethyl)-5-methylbenzene)
- 1433280-60-4(Methyl 4-amino-3-chloro-5-(trifluoromethoxy)benzoate)
- 1807089-81-1(Methyl 6-cyano-4-(difluoromethyl)-3-iodopyridine-2-acetate)
- 618441-71-7((1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol)
- 2248759-97-7(4-[4-(Trifluoromethyl)-2,3-dihydroindole-1-carbonyl]benzenesulfonyl fluoride)
- 2229513-28-2(tert-butyl N-2-(1-amino-2-methylpropan-2-yl)-5-methoxyphenylcarbamate)
- 2308229-40-3(N-(3-hydroxypyridin-2-yl)-2-methyl-3-(prop-2-enamido)butanamide)
- 1805215-69-3(6-Amino-4-(difluoromethyl)-2-hydroxy-3-(trifluoromethyl)pyridine)
- 1370731-53-5(METHYL 2-(4-CHLOROPHENYL)-5-PHENYLOXAZOLE-4-CARBOXYLATE)




